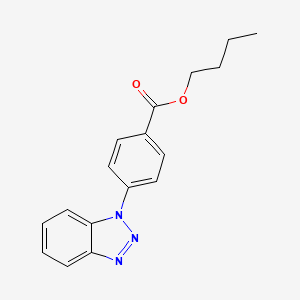

butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate, also known as BB-UVB, is a widely used UV absorber in the field of polymer chemistry. It is a benzotriazole derivative that can effectively absorb UV radiation in the range of 290-400 nm. BB-UVB is commonly used in the production of plastics, coatings, and adhesives to prevent the degradation of materials caused by UV radiation.

Mecanismo De Acción

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate absorbs UV radiation by undergoing a photochemical reaction. When exposed to UV radiation, this compound absorbs the energy and undergoes a transition from the ground state to an excited state. The excited state of this compound is unstable and quickly returns to the ground state, releasing the absorbed energy in the form of heat.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to the skin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It is not soluble in water, which can limit its use in aqueous systems. It is also sensitive to pH and can degrade in acidic or basic conditions.

Direcciones Futuras

1. Development of novel UV absorbers with improved performance and stability.

2. Investigation of the environmental impact of UV absorbers in the production of plastics and coatings.

3. Study of the effect of UV radiation on the degradation of materials in different environments.

4. Application of butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate in the production of other materials, such as textiles and paints.

5. Investigation of the mechanism of action of this compound and other UV absorbers.

Métodos De Síntesis

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzoic acid with butanol in the presence of a catalyst to form butyl 4-nitrobenzoate. The second step involves the reduction of the nitro group in the presence of a reducing agent to form butyl 4-aminobenzoate. The final step involves the reaction of butyl 4-aminobenzoate with 1H-1,2,3-benzotriazole in the presence of a coupling agent to form this compound.

Aplicaciones Científicas De Investigación

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate has been extensively studied for its UV absorbing properties and its application in various fields. In the field of polymer chemistry, this compound is commonly used as a UV stabilizer in the production of plastics, coatings, and adhesives. It has been shown to effectively prevent the degradation of materials caused by UV radiation, thereby increasing the lifespan of the products.

Propiedades

IUPAC Name |

butyl 4-(benzotriazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-3-12-22-17(21)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)18-19-20/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMRGNXRVRZZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)

![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)

![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)

![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)

![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)